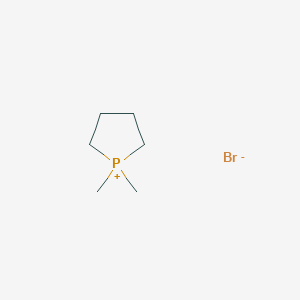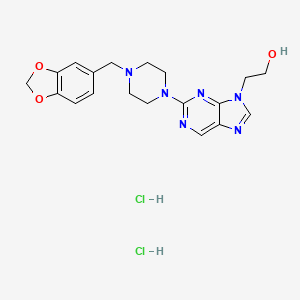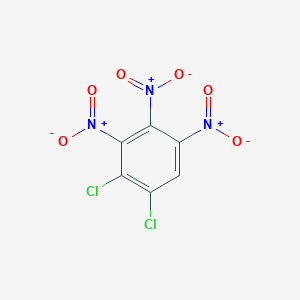
Semicarbazide, 4-allyl-1-phenyl-3-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Semicarbazide, 4-allyl-1-phenyl-3-thio-, is an organic compound that belongs to the class of semicarbazides. Semicarbazides are known for their diverse biological activities and are used in various chemical and pharmaceutical applications. The compound’s structure includes an allyl group, a phenyl group, and a thiosemicarbazide moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 4-allyl-1-phenyl-3-thio-, typically involves the reaction of allyl isothiocyanate with phenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of semicarbazides often involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification methods, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Semicarbazide, 4-allyl-1-phenyl-3-thio-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to a semicarbazide.
Substitution: The allyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Semicarbazide, 4-allyl-1-phenyl-3-thio-, has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of semicarbazide, 4-allyl-1-phenyl-3-thio-, involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic activities. The compound’s thiosemicarbazide moiety is crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiosemicarbazide: A closely related compound with similar biological activities.
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer properties.
Semicarbazide Hydrochloride: Another related compound used in various chemical and pharmaceutical applications.
Uniqueness
Semicarbazide, 4-allyl-1-phenyl-3-thio-, stands out due to its unique combination of an allyl group, a phenyl group, and a thiosemicarbazide moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
27421-87-0 |
|---|---|
Formule moléculaire |
C10H13N3S |
Poids moléculaire |
207.30 g/mol |
Nom IUPAC |
1-anilino-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H13N3S/c1-2-8-11-10(14)13-12-9-6-4-3-5-7-9/h2-7,12H,1,8H2,(H2,11,13,14) |
Clé InChI |
ILMQLIPLNJWMGA-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=S)NNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)
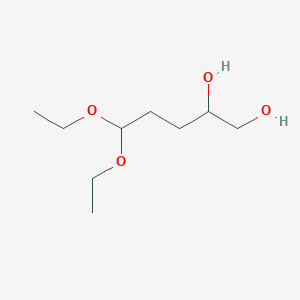

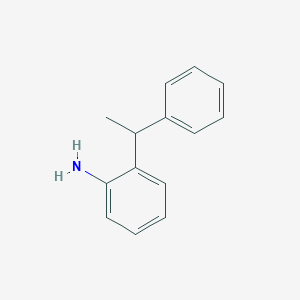

![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)




